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Compound of Interest

Compound Name: Boc-D-Aza-OH (CHA)

Cat. No.: B6302483 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications

of N-Boc-D-azidoalanine cyclohexylammonium salt (Boc-D-Aza-OH (CHA)), a key reagent in

the field of bioconjugation. With a focus on its role in the construction of antibody-drug

conjugates (ADCs), this document outlines its physicochemical characteristics, provides

detailed experimental protocols for its use in click chemistry, and illustrates the logical workflow

of ADC synthesis.

Core Compound Data
Boc-D-Aza-OH (CHA) is a valuable building block in chemical synthesis, particularly for

introducing an azide functional group that can participate in bioorthogonal reactions. The tert-

butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis, making it a

versatile tool in the development of complex biomolecules.

Parameter Value Reference

Molecular Weight 329.40 g/mol [1][2]

CAS Number 2098496-96-7 [2][3]
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Application in Antibody-Drug Conjugate (ADC)
Synthesis
Boc-D-Aza-OH (CHA) serves as a critical linker component in the synthesis of ADCs.[4] ADCs

are a class of targeted therapies that combine the specificity of a monoclonal antibody with the

potent cytotoxic effects of a small-molecule drug.[4] The linker, which connects the antibody to

the cytotoxic payload, is crucial for the stability and efficacy of the ADC.[5]

The azide group on Boc-D-Aza-OH (CHA) enables its conjugation to a payload or an antibody

through "click chemistry," a set of reactions known for their high yield, specificity, and

biocompatibility.[6][7] Specifically, this reagent can be used in two primary types of click

reactions:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the

formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a

copper(I) species.[6][8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative, this

reaction utilizes a strained cyclooctyne (such as DBCO or BCN) which reacts readily with the

azide without the need for a catalyst, thus avoiding potential cytotoxicity associated with

copper.[6][8][9]

The general workflow for synthesizing an ADC using an azide-containing linker derived from a

reagent like Boc-D-Aza-OH (CHA) is depicted below.
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Step 1: Biomolecule Modification

Step 2: Linker Preparation

Step 3: Conjugation via Click Chemistry

Step 4: Final Payload Attachment
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Figure 1. A logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
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Experimental Protocols
The following are generalized protocols for the conjugation of an azide-containing biomolecule

(such as an antibody modified with a linker derived from Boc-D-Aza-OH) to an alkyne-

containing payload. The specific parameters may require optimization based on the properties

of the antibody and payload.

This protocol is adapted for the bioconjugation of an azide-modified antibody to an alkyne-

modified drug payload.

Materials:

Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

Alkyne-modified drug payload, dissolved in an organic solvent like DMSO.

Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water).

Copper-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), stock

solution (e.g., 200 mM in water).

Reducing agent, such as sodium ascorbate, freshly prepared stock solution (e.g., 100 mM in

water).

Purification system (e.g., size-exclusion chromatography).

Methodology:

Reagent Preparation: In a reaction vessel, combine the azide-modified antibody with the

alkyne-modified drug payload. A typical molar ratio is 1:4 to 1:10 (antibody to drug).[2]

Catalyst Preparation: In a separate tube, prepare the Cu(I)-ligand complex by mixing the

CuSO4 and THPTA solutions in a 1:2 molar ratio.[2] Allow this mixture to stand for a few

minutes.[2]

Initiation of Conjugation: Add the Cu(I)/THPTA complex to the antibody-drug mixture.

Following this, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst

and initiate the click reaction.[2][3]
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Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes,

protecting it from light.[2]

Purification: Once the reaction is complete, purify the resulting ADC using size-exclusion

chromatography or another appropriate method to remove unreacted reagents and

byproducts.[2]

This protocol describes a copper-free method for conjugating an azide-modified antibody with a

drug linker containing a strained alkyne, such as DBCO.

Materials:

Azide-conjugated antibody in a suitable buffer (e.g., PBS, pH 7.4).

DBCO-conjugated drug linker stock solution (e.g., in DMSO).

Purification system (e.g., desalting column, ultracentrifugal filter).

Methodology:

Buffer Exchange: Ensure the azide-conjugated antibody is in the correct reaction buffer (e.g.,

PBS, pH 7.4) by performing a buffer exchange using a desalting column.[10]

Reaction Setup: In a reaction vessel, combine the azide-conjugated antibody with the

DBCO-drug linker. The final concentration of any organic solvent (like DMSO) should

typically be kept low (e.g., under 5-10% v/v) to maintain the integrity of the antibody.[10][11]

Incubation: Incubate the reaction mixture for 2-6 hours at room temperature or 37°C.[1][10]

The reaction time may vary depending on the specific reactants.

Purification: Remove the excess, unreacted DBCO-drug linker using a desalting column.[10]

Concentration: Concentrate the purified ADC solution using an ultracentrifugal filter with an

appropriate molecular weight cutoff (e.g., 50 kDa).[10]

The workflow for these experimental protocols can be visualized as follows:
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Figure 2. A generalized experimental workflow for ADC conjugation via click chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b6302483?utm_src=pdf-body-img
https://www.benchchem.com/product/b6302483?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6302483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne
Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples |
AxisPharm [axispharm.com]

3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC
[pmc.ncbi.nlm.nih.gov]

4. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

5. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative
Bioarray [creative-bioarray.com]

6. medchemexpress.com [medchemexpress.com]

7. biorbyt.com [biorbyt.com]

8. Boc-D-Aza-OH (CHA) | 点击化学试剂 | MCE [medchemexpress.cn]

9. bioconjugation.bocsci.com [bioconjugation.bocsci.com]

10. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

11. benchchem.com [benchchem.com]

To cite this document: BenchChem. [A Technical Guide to Boc-D-Aza-OH (CHA) in
Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6302483#boc-d-aza-oh-cha-molecular-weight-and-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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